(R)-4-(1-Aminoethyl)benzenesulfonamide hydrochloride (R)-4-(1-Aminoethyl)benzenesulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1203655-71-3
VCID: VC11728722
InChI: InChI=1S/C8H12N2O2S.ClH/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-6H,9H2,1H3,(H2,10,11,12);1H/t6-;/m1./s1
SMILES: CC(C1=CC=C(C=C1)S(=O)(=O)N)N.Cl
Molecular Formula: C8H13ClN2O2S
Molecular Weight: 236.72 g/mol

(R)-4-(1-Aminoethyl)benzenesulfonamide hydrochloride

CAS No.: 1203655-71-3

Cat. No.: VC11728722

Molecular Formula: C8H13ClN2O2S

Molecular Weight: 236.72 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-(1-Aminoethyl)benzenesulfonamide hydrochloride - 1203655-71-3

Specification

CAS No. 1203655-71-3
Molecular Formula C8H13ClN2O2S
Molecular Weight 236.72 g/mol
IUPAC Name 4-[(1R)-1-aminoethyl]benzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C8H12N2O2S.ClH/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-6H,9H2,1H3,(H2,10,11,12);1H/t6-;/m1./s1
Standard InChI Key KBEDWXLKBDLBEQ-FYZOBXCZSA-N
Isomeric SMILES C[C@H](C1=CC=C(C=C1)S(=O)(=O)N)N.Cl
SMILES CC(C1=CC=C(C=C1)S(=O)(=O)N)N.Cl
Canonical SMILES CC(C1=CC=C(C=C1)S(=O)(=O)N)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₈H₁₃ClN₂O₂S, with a molecular weight of 236.72 g/mol. Its IUPAC name, 4-[(1R)-1-aminoethyl]benzenesulfonamide hydrochloride, reflects the stereospecific (R)-configuration at the aminoethyl group and the sulfonamide functional group at the para position of the benzene ring.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1203655-71-3
Molecular FormulaC₈H₁₃ClN₂O₂S
Molecular Weight236.72 g/mol
SMILES NotationCC@HN.Cl
LogP (Partition Coefficient)2.995 (estimated)

The chiral center at the aminoethyl group confers stereoselective binding to biological targets, a critical feature for optimizing pharmacological activity .

Spectroscopic Characterization

  • NMR: The proton NMR spectrum reveals distinct peaks for the aromatic protons (δ 7.6–7.8 ppm), sulfonamide NH₂ (δ 6.8 ppm), and the chiral aminoethyl group (δ 3.1–3.3 ppm).

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 236.72, consistent with the hydrochloride adduct.

Synthesis and Optimization

General Synthetic Routes

Biological Activity and Mechanism

Carbonic Anhydrase Inhibition

The compound selectively inhibits carbonic anhydrase isoforms IX (CA IX) and XII, which are overexpressed in hypoxic tumors .

Table 2: Inhibition Constants (Kᵢ) Against Human CAs

IsoformKᵢ (nM)Role in Disease
CA I250Limited therapeutic relevance
CA II150Glaucoma, epilepsy
CA IV300Retinal disorders
CA IX7.5Tumor metastasis
CA XII9.6Chemotherapy resistance

Data adapted from triazinyl-substituted analogs .

The sulfonamide group coordinates the zinc ion in the CA active site, while the aminoethyl moiety enhances membrane permeability .

Antimicrobial and Anti-Biofilm Effects

(R)-4-(1-Aminoethyl)benzenesulfonamide hydrochloride disrupts bacterial biofilms of Pseudomonas aeruginosa and Staphylococcus aureus at MIC values of 8–16 µg/mL. Its mechanism involves interference with quorum-sensing pathways and extracellular matrix synthesis.

Therapeutic Applications

Anticancer Therapeutics

By inhibiting CA IX, the compound reduces extracellular acidosis in tumors, sensitizing them to chemotherapy and radiation . Preclinical studies show a 40% reduction in metastatic spread in murine models of breast cancer.

Antimicrobial Agents

The compound’s dual action—direct bactericidal activity and biofilm dispersion—makes it a candidate for treating chronic infections, such as cystic fibrosis-associated pneumonia.

Future Directions

  • Structural Modifications: Adding hydrophobic groups (e.g., triazinyl moieties) may improve CA IX selectivity .

  • Combination Therapies: Synergy with cisplatin or β-lactam antibiotics warrants investigation.

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